Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Overview
Description
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane core. This compound is often used in organic synthesis and as a pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually kept at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Another bicyclic compound with similar applications in organic synthesis and pharmaceuticals.
2,5-Diazabicyclo[2.2.2]octane: A related compound with a simpler structure, often used as a catalyst in organic reactions.
Uniqueness
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate is unique due to its specific tert-butyl and hemioxalate groups, which enhance its stability and reactivity. These features make it particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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